N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[[6-[(4-methoxyphenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O3S/c1-16-10-17(2)12-19(11-16)26-23(30)15-33-25-27-22-8-9-29(14-21(22)24(31)28-25)13-18-4-6-20(32-3)7-5-18/h4-7,10-12H,8-9,13-15H2,1-3H3,(H,26,30)(H,27,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTSKSNIXNYHCLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(CN(CC3)CC4=CC=C(C=C4)OC)C(=O)N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-((6-(4-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide (CAS No. 902886-57-1) is a compound of interest due to its potential biological activities. This article explores its synthesis, structure, and biological effects based on available research findings.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 464.6 g/mol. The structural representation includes a phenyl group substituted with two methyl groups and a thioacetamide moiety linked to a pyrido-pyrimidine derivative.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of pyrido-pyrimidine compounds can inhibit the growth of various cancer cell lines. In particular:
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through mitochondrial pathways. This includes:
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of metalloenzymes such as carbonic anhydrases (CA). These enzymes are crucial in various physiological processes and are often overexpressed in tumors:
- Inhibition Studies : Compounds related to this class have shown inhibition against CA isoforms II and IX with Ki values ranging from 2.6 nM to 598.2 nM for hCA II and 16.1 nM to 321 nM for hCA IX .
Case Studies
- Study on Pyrido-Pyrimidine Derivatives : A study involving the synthesis and biological evaluation of pyrido-pyrimidine derivatives demonstrated their effectiveness as anticancer agents through cell cycle arrest and apoptosis induction in cancer cells .
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying the anticancer effects of similar compounds revealed that they could modulate signaling pathways related to cell survival and proliferation .
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Anticancer | MCF-7 | 3.96 | Apoptosis |
| Anticancer | Caco-2 | 5.87 | Apoptosis |
| Enzyme Inhibition | hCA II | 2.6 - 598.2 | Metalloenzyme Inhibition |
| Enzyme Inhibition | hCA IX | 16.1 - 321 | Metalloenzyme Inhibition |
Comparison with Similar Compounds
Structural Analogues and Core Variations
The compound’s structural analogs differ primarily in their core systems and substituents. Key examples include:
Compound 24 ():
- Core: Pyrido-thieno-pyrimidinone (unsaturated thieno ring fused to pyrimidine).
- Substituents: Acetyl group at position 3, methyl group at position 7, and phenylamino group.
- Physicochemical Data :
Compound 12 ():
- Core: Thieno[2,3-d]pyrimidine (fully aromatic system).
- Substituents : 4-Methoxyphenyl group at position 5, acetamide at position 3.
- Physicochemical Data :
763139-06-6 ():
- Core: Quinazolinone (aromatic benzopyrimidinone).
- Substituents : 4-Fluorobenzylthio group at position 2, 4-ethoxyphenyl at position 3.
- Key Feature : Fluorine substituent enhances metabolic stability compared to methoxy groups .
Key Observations:
Core Flexibility: The hexahydropyrido core in the target compound may enhance solubility compared to fully aromatic systems (e.g., thieno-pyrimidine in Compound 12) due to reduced planarity .
Fluorine in 763139-06-6 increases electronegativity and resistance to oxidative metabolism .
Synthetic Yields : Acetylation reactions (e.g., Compound 24) typically yield >70%, while nucleophilic substitutions (Compound 12) are less efficient (~58%) .
Functional Group Analysis
- Thioacetamide Linkage : Present in all compared compounds, this group is critical for sulfur-mediated interactions (e.g., covalent binding to cysteine residues in enzymes) .
- Aromatic Substituents :
- 3,5-Dimethylphenyl (target compound): Steric hindrance may limit rotational freedom, affecting binding specificity.
- 4-Methoxyphenyl (Compound 12): Methoxy group enhances π-π stacking with aromatic residues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
